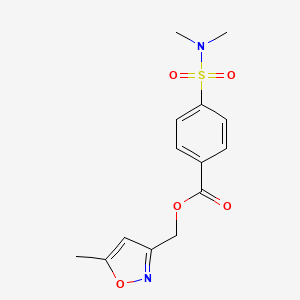

![molecular formula C14H10FN3O2 B2455686 5-(4-フルオロフェニル)-3-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸 CAS No. 1443279-63-7](/img/structure/B2455686.png)

5-(4-フルオロフェニル)-3-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

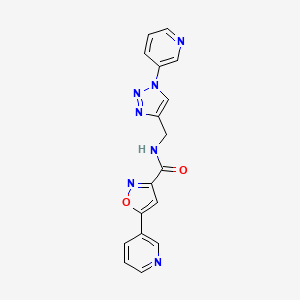

5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are known for their significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves various steps. The intermediate is prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The PP derivatives synthesis has been widely studied, and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.22 . More detailed physical and chemical properties were not found in the search results.作用機序

The mechanism of action of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and BTK. It has also been shown to inhibit the activity of various transcription factors, including NF-κB and STAT3.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid are varied and depend on the specific application of the compound. In general, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate immune function and cellular signaling pathways.

実験室実験の利点と制限

The advantages of using 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid in lab experiments include its unique structure, potential for use in a variety of fields, and its ability to inhibit various enzymes and signaling pathways. The limitations of using this compound include its potential toxicity and the need for further study to fully understand its mechanism of action and potential applications.

将来の方向性

There are several future directions for research on 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid. These include further studies on its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential applications as a tool compound for the study of various biological processes. Finally, research is needed to identify potential side effects and toxicity of this compound.

合成法

The synthesis of 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves several steps. The first step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-fluoro-3-phenylbut-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 3-methyl-5-(4-fluorophenyl)pyrazole. The final step involves the reaction of 3-methyl-5-(4-fluorophenyl)pyrazole with ethyl chloroformate to form 5-(4-Fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid.

科学的研究の応用

抗腫瘍用途

「5-(4-フルオロフェニル)-3-メチルピラゾロ[1,5-a]ピリミジン-7-カルボン酸」を含むピラゾロ[1,5-a]ピリミジン誘導体は、特に癌研究において、医薬品化学において大きな影響力を持つことが示されています . それらは抗腫瘍足場として使用され、抗癌用途において可能性を示しています .

酵素阻害活性

これらの化合物は、有意な酵素阻害活性を示しています . この特性は、体内の特定の酵素を標的にする薬物の設計に活用でき、さまざまな疾患に対する新しい治療法につながる可能性があります .

材料科学への応用

ピラゾロ[1,5-a]ピリミジン誘導体は、その顕著な光物理的特性により、材料科学で注目を集めています . これらの特性は、ユニークな特性を持つ新素材の開発に利用できる可能性があります .

抗炎症用途

研究によると、ピリミジンは、抗炎症活性など、さまざまな薬理効果を示すことがわかっています . これらの化合物は、特定の重要な炎症性メディエーターの発現と活性を阻害することが判明しています .

抗酸化用途

ピリミジンは、抗酸化効果でも知られています . これは、癌や神経変性疾患など、さまざまな疾患に関連する酸化ストレスに対抗する上で、それらを潜在的に有用なものにしています .

抗菌および抗ウイルス用途

ピリミジンは、抗菌および抗ウイルス効果を示すことが実証されています . これは、細菌およびウイルス感染症の治療における潜在的な用途を示唆しています .

特性

IUPAC Name |

5-(4-fluorophenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O2/c1-8-7-16-18-12(14(19)20)6-11(17-13(8)18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWUTVJTINQEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2455603.png)

![2,3-Dihydrobenzo[b]furan-2-carboxamide](/img/structure/B2455607.png)

![2-(4-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455609.png)

![[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2455612.png)

![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2455614.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2455615.png)

![Methyl 4-(2-{2-[(4-chloroanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2455618.png)

![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)

![6-Propyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2455621.png)